2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a triazole ring, a sulfanyl group, and a hydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide in the presence of a catalyst, such as acetic acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biochemistry: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group may facilitate binding to active sites, while the hydrazide moiety can participate in hydrogen bonding and other interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
The unique combination of the triazole ring, sulfanyl group, and hydrazide moiety in 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide distinguishes it from similar compounds
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23N5O2S/c1-17-6-10-20(11-7-17)24-28-29-25(30(24)21-12-8-18(2)9-13-21)33-16-23(32)27-26-15-19-4-3-5-22(31)14-19/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-15+ |
InChI Key |
CIYYIXMBMOFZQJ-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC(=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
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